molecular formula C21H25N3O3 B2761071 methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate CAS No. 1448135-50-9

methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2761071
CAS No.: 1448135-50-9
M. Wt: 367.449
InChI Key: FBVCHJSSFKCBAR-UHFFFAOYSA-N
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Description

Methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “methyl 4-{[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]carbamoyl}benzoate” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrazole derivatives . .

Mode of Action

Based on its structure, it can be hypothesized that the compound may interact with its targets through the pyrazole moiety, which is known to form hydrogen bonds and π-π interactions with amino acid residues in the binding site of target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been found to be involved in a variety of biological processes, including inflammation, cancer, and neurological disorders

Pharmacokinetics

The pyrazole ring may enhance membrane permeability, while the ester group could be hydrolyzed in the body, affecting the compound’s distribution and excretion .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities associated with pyrazole derivatives , the compound could potentially have a wide range of effects, from modulating enzyme activity to altering cell signaling pathways

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the ester group in the compound could be sensitive to pH changes, potentially affecting the compound’s stability and activity . Additionally, the compound’s interaction with its targets could be influenced by the presence of other molecules in the cellular environment.

Properties

IUPAC Name

methyl 4-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-21(26)16-10-8-15(9-11-16)20(25)22-13-17-12-19(14-6-7-14)24(23-17)18-4-2-3-5-18/h8-12,14,18H,2-7,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVCHJSSFKCBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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